
Methyl (E)-tert-butyldiazene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-tert-butyldiazene-1-carboxylate is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-tert-butyldiazene-1-carboxylate typically involves the reaction of tert-butyl carbazate with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes diazotization to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-tert-butyldiazene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazo group can lead to the formation of hydrazine derivatives.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under mild conditions to prevent decomposition of the diazo compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azoxy compounds, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-tert-butyldiazene-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through diazo coupling reactions.
Biology: The compound is studied for its potential use in bioconjugation techniques, where it can be used to label biomolecules with fluorescent tags.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals, particularly those that require diazo intermediates.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which Methyl (E)-tert-butyldiazene-1-carboxylate exerts its effects involves the formation of reactive intermediates, such as carbocations or radicals, during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl diazoacetate: Another diazo compound with similar reactivity, used in organic synthesis.
Ethyl diazoacetate: Similar to Methyl diazoacetate but with an ethyl group instead of a methyl group.
Diazomethane: A simpler diazo compound, often used as a methylating agent in organic synthesis.
Uniqueness
Methyl (E)-tert-butyldiazene-1-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules, where control over reaction pathways is crucial.
Eigenschaften
CAS-Nummer |
31457-68-8 |
|---|---|
Molekularformel |
C6H12N2O2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl N-tert-butyliminocarbamate |
InChI |
InChI=1S/C6H12N2O2/c1-6(2,3)8-7-5(9)10-4/h1-4H3 |
InChI-Schlüssel |
UPVLCYRGJPAHKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)
![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
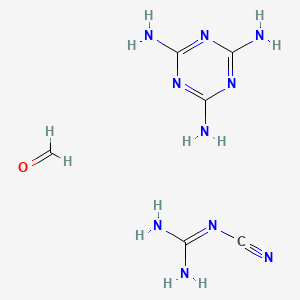
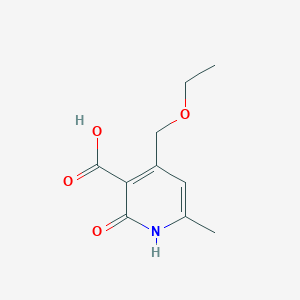
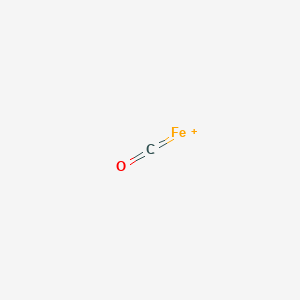
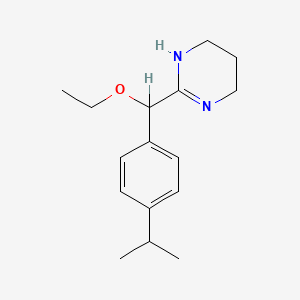
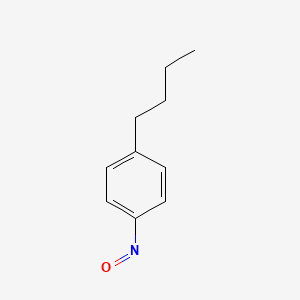
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
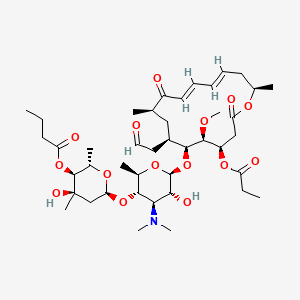
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
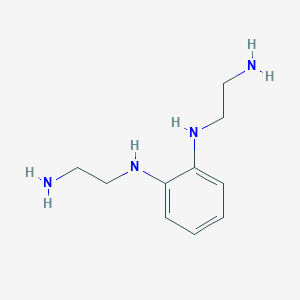
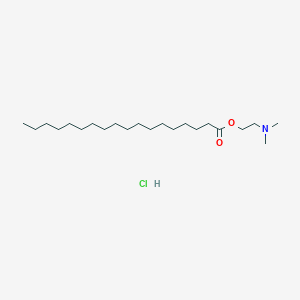
![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
